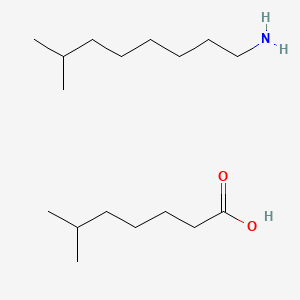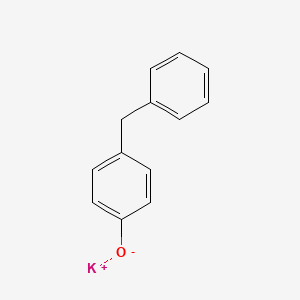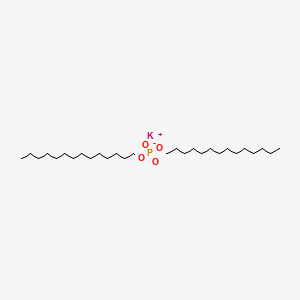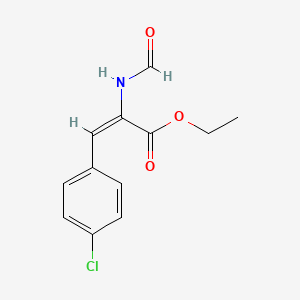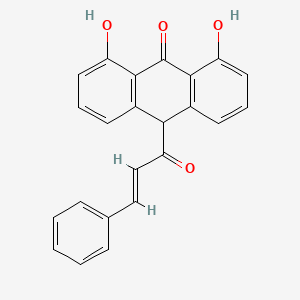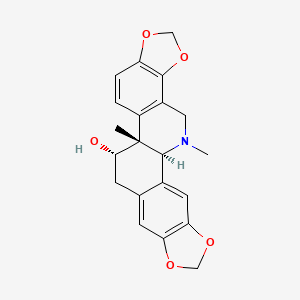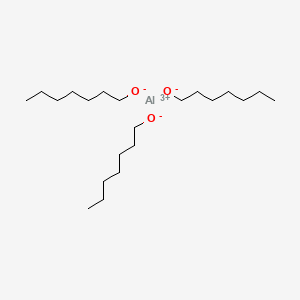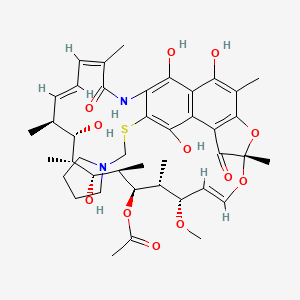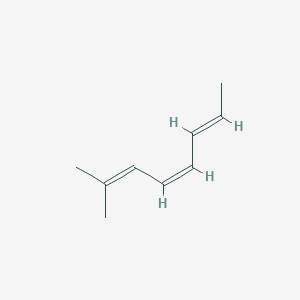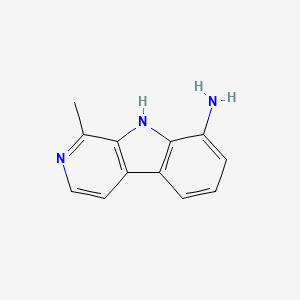
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is a synthetic organic compound known for its use in the fragrance industry. It is also referred to by its commercial names such as Lyral, Kovanol, Mugonal, and Landolal . The compound has a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol . It is characterized by its pleasant floral scent, making it a popular ingredient in perfumes, soaps, and other personal care products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically starts from myrcene, a naturally occurring terpene . The process involves a Diels-Alder reaction with acrolein to form the cyclohexenecarbaldehyde group . This intermediate is then subjected to acid-catalyzed hydration to produce the final compound . The reaction conditions include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through distillation and other separation techniques to meet the required quality standards for use in fragrances .
化学反应分析
Types of Reactions
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid
Reduction: 4-(4-Methylpentyl)cyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
作用机制
The primary mechanism of action of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors . The compound binds to specific receptors in the olfactory system, triggering a sensory response that is perceived as a pleasant floral scent . This interaction is mediated by the binding of the aldehyde group to the receptor, leading to the activation of downstream signaling pathways involved in olfaction .
相似化合物的比较
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique in its structure and olfactory properties. Similar compounds include:
4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde:
3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde: Another isomer with similar applications in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts a distinct floral scent that is highly valued in perfumery .
属性
CAS 编号 |
83803-50-3 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h6,10-11,13H,3-5,7-9H2,1-2H3 |
InChI 键 |
QXCGZLBKYFEHDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC1=CCC(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


